molecular formula C8H15Cl2N3S B1141514 (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine CAS No. 1209952-47-5

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine

Cat. No.: B1141514
CAS No.: 1209952-47-5
M. Wt: 256.1958
InChI Key:
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Description

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine is a compound that features a pyrrolidine ring attached to a thiazole ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with pyrrolidine in the presence of a suitable base can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.

    Thiazole derivatives: Compounds with thiazole rings, such as 2-aminothiazole.

Uniqueness

(2-(Pyrrolidin-1-yl)thiazol-4-yl)methanamine is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVGJSNEKIDRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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